

An In-depth Technical Guide to 1-(furan-2-ylmethyl)-1H-pyrrole

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Compound of Interest		
Compound Name:	1-Furfurylpyrrole	
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Abstract

1-(furan-2-ylmethyl)-1H-pyrrole, a heteroaromatic compound integrating both furan and pyrrole moieties, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of novel compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of 1-(furan-2-ylmethyl)-1H-pyrrole, including its chemical properties, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development. The document summarizes key quantitative data and presents experimental workflows to facilitate further research and application.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for **1-Furfurylpyrrole** is **1-**(furan-2-ylmethyl)-1H-pyrrole.[1] This compound is characterized by a pyrrole ring N-substituted with a furfuryl group.



Property	Value	Reference
IUPAC Name	1-(furan-2-ylmethyl)-1H-pyrrole	[1]
Synonyms	1-Furfurylpyrrole, N- Furfurylpyrrole	
CAS Number	1438-94-4	[2]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.18 g/mol	
Appearance	Colorless to pale yellow liquid	-
Boiling Point	76-78 °C at 1 mmHg	-
Density	1.081 g/mL at 25 °C	-
Refractive Index	1.531	-

Synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole

The most common and efficient method for the synthesis of N-substituted pyrroles, including 1-(furan-2-ylmethyl)-1H-pyrrole, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Paal-Knorr Synthesis: General Principle

The Paal-Knorr synthesis is a robust and versatile method for constructing the pyrrole ring.[3] [4] It proceeds by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[3][4] The reaction is valued for its operational simplicity and the ready availability of starting materials.[3]

Experimental Protocol: Synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole

This protocol is a representative example based on the principles of the Paal-Knorr synthesis for N-substituted pyrroles.

Materials:



- 2,5-Hexanedione
- Furfurylamine (furan-2-ylmethanamine)
- Glacial Acetic Acid (as catalyst)
- Ethanol (as solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

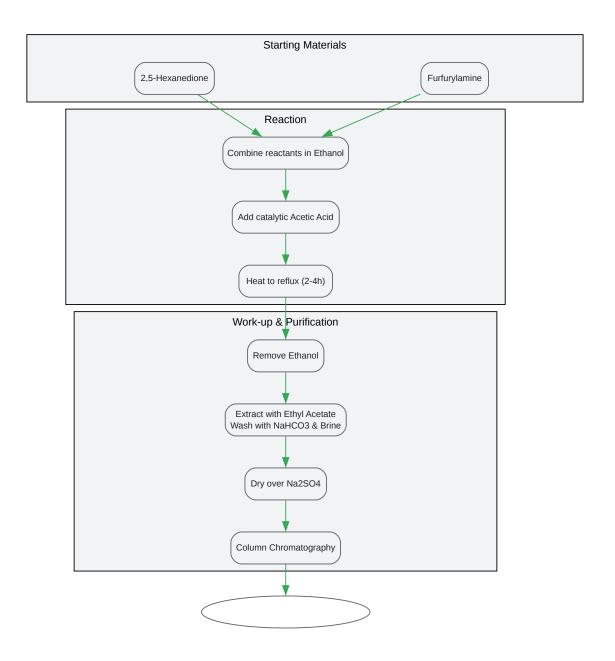
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) in ethanol.
- Addition of Amine: To the stirred solution, add furfurylamine (1 equivalent).
- Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by washing with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



• Purification: Purify the crude 1-(furan-2-ylmethyl)-1H-pyrrole by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole.

Applications in Drug Discovery and Development

The pyrrole and furan scaffolds are prevalent in a multitude of biologically active compounds, and their combination in 1-(furan-2-ylmethyl)-1H-pyrrole presents a promising platform for the development of novel therapeutic agents.[5][6] While specific quantitative data for the parent compound is limited in publicly available literature, the activities of its derivatives suggest several potential therapeutic applications.

Antimicrobial Activity

Derivatives of pyrrole and furan have demonstrated significant antibacterial and antifungal properties.[7][8] For instance, certain pyrrole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7] The general mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound Class	Organism	Activity (MIC/IC50)	Reference
Pyrrole derivatives	Staphylococcus aureus	MIC: 3.12 - 12.5 μg/mL	[7]
Furan derivatives	Escherichia coli	MIC: 64 μg/mL	[6]
Fused heterocyclic pyrroles	E. coli, S. aureus	Potent activity	[1]

Anticancer Activity

The pyrrole nucleus is a key component in several anticancer agents.[9] Derivatives of 1-(furan-2-ylmethyl)-1H-pyrrole could potentially exhibit cytotoxic effects against various cancer cell lines. Studies on related furan and pyrrole compounds have reported IC50 values in the micromolar range against cell lines such as HeLa (cervical cancer) and SW620 (colorectal cancer).[10]

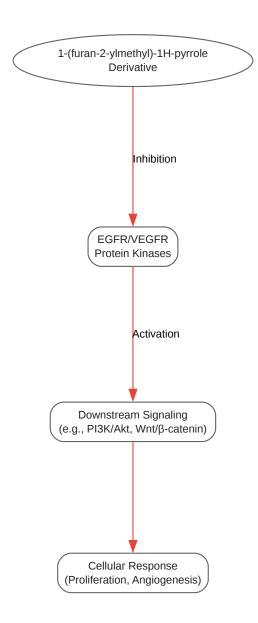


Compound Class	Cell Line	Activity (IC50)	Reference
Furan derivatives	HeLa	0.08 - 8.79 μΜ	[10]
Pyrrole derivatives	Various cancer cell lines	Potent inhibitory effects	[11]

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by 1-(furan-2-ylmethyl)-1H-pyrrole are not yet elucidated, derivatives of pyrrole have been shown to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12] Inhibition of these pathways is a key strategy in modern cancer therapy.





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Caption: Hypothetical signaling pathway inhibition by a 1-(furan-2-ylmethyl)-1H-pyrrole derivative.

Conclusion and Future Directions



1-(furan-2-ylmethyl)-1H-pyrrole is a readily accessible and highly versatile chemical entity. Its synthesis via the Paal-Knorr reaction is straightforward, making it an attractive starting material for the generation of compound libraries for high-throughput screening. While the biological activity of the parent compound itself is not extensively documented, the proven therapeutic potential of the pyrrole and furan scaffolds strongly suggests that derivatives of 1-(furan-2-ylmethyl)-1H-pyrrole are promising candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. Future research should focus on the synthesis and systematic biological evaluation of a diverse range of its derivatives to unlock their full therapeutic potential and to elucidate their mechanisms of action.

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